molecular formula C12H10Cl2O B8678948 2',5-Dichloro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 61888-43-5

2',5-Dichloro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No. B8678948
CAS RN: 61888-43-5
M. Wt: 241.11 g/mol
InChI Key: DRMBIMSXWJJRFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',5-Dichloro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one is a useful research compound. Its molecular formula is C12H10Cl2O and its molecular weight is 241.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',5-Dichloro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',5-Dichloro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61888-43-5

Product Name

2',5-Dichloro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Molecular Formula

C12H10Cl2O

Molecular Weight

241.11 g/mol

IUPAC Name

3-chloro-5-(2-chlorophenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H10Cl2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-4,7-8H,5-6H2

InChI Key

DRMBIMSXWJJRFY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C=C1Cl)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-(2-chlorophenyl)cyclohexane-1,3-dione (3.0 g) in chloroform(10 ml) was added phosphorus trichloride (0.62 g), and the mixture was stirred at 100° C. for 2.5 hours. To the mixture was added phosphorus trichloride (0.62 g), and the mixture was stirred at 100° C. for 2 hours. The reaction solution was concentrated under reduced pressure, and to the residue was added ice-water. The mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure to give 3-chloro-5-(2-chlorophenyl)-2-cyclohexen-1-one, which was dissolved in ethanol (3 ml). To the solution were added sodium sulfide 9 hydrate (2.0 g) and water (3 ml), and the mixture was stirred at room temperature for 2 hours and concentrated under reduced pressure. The residue was dissolved in water, and the solution was washed with diethylether. To the aqueous layer was added 4N hydrochloric acid to make the solution acidic, and the solution was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure to give oil of 5-(2-chlorophenyl)-3-mercapto-2-cyclohexen-1-one (1.8 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two

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